6-Methyl-4,6-diazaspiro[2.4]heptan-5-one

Anticonvulsant In Vivo Pharmacology Protection Index

This compound features a unique 4,6-diazaspiro[2.4]heptane core that locks hydrogen-bond donors/acceptors in a precise three-dimensional orientation, delivering superior target-binding kinetics and selectivity over flexible acyclic or larger-ring analogs. With an extremely low predicted pKa (~14.4), it minimizes basic-amine liabilities (hERG, phospholipidosis) and enhances passive membrane permeability, making it a strategic choice for CNS-penetrant and intracellular-target programs. Validated as a lead-like scaffold in anticonvulsant and kinase drug discovery, it enables efficient hit-to-lead optimization.

Molecular Formula C6H10N2O
Molecular Weight 126.159
CAS No. 1823886-42-5
Cat. No. B2407584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-4,6-diazaspiro[2.4]heptan-5-one
CAS1823886-42-5
Molecular FormulaC6H10N2O
Molecular Weight126.159
Structural Identifiers
SMILESCN1CC2(CC2)NC1=O
InChIInChI=1S/C6H10N2O/c1-8-4-6(2-3-6)7-5(8)9/h2-4H2,1H3,(H,7,9)
InChIKeyHDFQKFGRBAXRPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Methyl-4,6-diazaspiro[2.4]heptan-5-one: Core Properties & Procurement Profile


6-Methyl-4,6-diazaspiro[2.4]heptan-5-one (CAS 1823886-42-5) is a small-molecule spirocyclic compound characterized by a rigid [2.4] spiro-framework containing a diaza moiety. Its core physicochemical properties have been computationally predicted and cataloged in authoritative chemical databases, establishing a baseline for its behavior in medicinal chemistry and materials science contexts. These properties, including its molecular weight (126.16 g/mol) and predicted pKa (~14.4), differentiate it from more flexible acyclic or larger spirocyclic analogs by offering a specific, compact, and highly constrained three-dimensional vector space for target engagement. [1]

6-Methyl-4,6-diazaspiro[2.4]heptan-5-one: Structural Rigidity vs. Flexible Bioisosteres


Generic substitution of this compound with seemingly similar piperazine or pyrrolidine derivatives is not scientifically valid due to its unique spirocyclic architecture. Unlike flexible acyclic amines or larger, less-constrained spirocycles, the 4,6-diazaspiro[2.4]heptane core imposes a specific, locked three-dimensional orientation of its hydrogen bond donor (NH) and acceptor (C=O) groups. This conformational constraint can profoundly impact target binding kinetics and selectivity in a way that cannot be replicated by flexible alternatives, making precise scaffold selection critical in drug discovery programs where a specific vector angle is required. [1] [2]

Quantitative Differentiation of 6-Methyl-4,6-diazaspiro[2.4]heptan-5-one Scaffold


In Vivo Anticonvulsant Efficacy and Safety Margin of the 5,7-dione Analog

The direct analog, 6-methyl-1-(4-(methylsulfonyl)phenyl)-4,6-diazaspiro[2.4]heptane-5,7-dione (Compound 6t), demonstrates quantifiable in vivo differentiation. In the Maximal Electroshock (MES) model in mice, this diazaspiro[2.4]heptane scaffold achieved an ED50 of 12.5 mg/kg and a TD50 of 310 mg/kg, yielding a Protection Index (PI = TD50/ED50) of 24.8. [1]

Anticonvulsant In Vivo Pharmacology Protection Index

Kinase Inhibitor Ligand Efficiency of Diazaspirocyclic Scaffolds

In a series of kinase inhibitors, heteroaryl-substituted diazaspirocyclic compounds (class to which 6-methyl-4,6-diazaspiro[2.4]heptan-5-one belongs) were demonstrated to provide ligand-efficient inhibitors. Crystallographic studies confirmed that the basic nitrogen atom within the diazaspiro scaffold engages in specific interactions with acidic residues in the kinase ATP-binding pocket, a binding mode that contributes to favorable selectivity profiles. [1]

Kinase Inhibitor Ligand Efficiency Protein Crystallography

Predicted Basicity (pKa) as a Differential for Drug Design

The predicted pKa of 14.404 ± 0.20 for the amide-like NH in the 4,6-diazaspiro[2.4]heptan-5-one scaffold is a key differentiator. This exceptionally low basicity for a nitrogen-containing heterocycle significantly reduces the proportion of the molecule that will be protonated and charged at physiological pH (7.4). [1]

Physicochemical Property pKa Medicinal Chemistry

High-Value Application Scenarios for 6-Methyl-4,6-diazaspiro[2.4]heptan-5-one


CNS Drug Discovery: Development of Next-Generation Anticonvulsants

This scaffold is a privileged starting point for CNS-penetrant anticonvulsant programs. The class-level in vivo efficacy and favorable protection index (PI=24.8) demonstrated by its close 5,7-dione analog provides a compelling rationale for using this core to design new chemical entities with a potentially superior therapeutic window compared to older generation drugs like phenytoin. [1]

Kinase Inhibitor Lead Optimization: Enhancing Ligand Efficiency

In kinase drug discovery, the diazaspiro[2.4]heptane core is a validated 'lead-like' scaffold for targeting the ATP-binding site. Its use is supported by crystallographic evidence of a specific binding mode with acidic kinase residues. This compound can serve as a key intermediate for appending a hinge-binding heteroaromatic group, aiming to improve ligand efficiency and selectivity profiles early in the hit-to-lead process. [2]

Design of Non-Basic Amines for Improved Pharmacokinetics

The extremely low predicted pKa (~14.4) of this scaffold makes it a strategic choice for medicinal chemists seeking to avoid the liabilities of basic amines (pKa > 7). This property is crucial for designing molecules with enhanced passive membrane permeability and reduced risk of hERG channel blockade or phospholipidosis. It is particularly well-suited for programs targeting intracellular enzymes or receptors requiring high CNS exposure.

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